molecular formula C19H16N4O2S2 B2401339 5-(benzylthio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 847192-09-0

5-(benzylthio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2401339
CAS No.: 847192-09-0
M. Wt: 396.48
InChI Key: RYWUPOWGPGJELT-UHFFFAOYSA-N
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Description

5-(Benzylthio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that incorporates a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

  • The synthesis of 5-(benzylthio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves the reaction of benzylthiol with a pyrimidine derivative.

  • The process may include the use of catalytic agents to facilitate the reaction under mild conditions.

  • Solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used to dissolve reactants and control the reaction environment.

Industrial Production Methods

  • In an industrial setting, the compound can be produced using batch or continuous flow reactors to ensure consistent quality and yield.

  • Key considerations include maintaining optimal temperature, pressure, and pH levels to maximize the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The compound can undergo oxidation reactions to form sulfoxide or sulfone derivatives.

  • Reduction: : Reduction reactions may yield thiol or amine analogs.

  • Substitution: : Substitution reactions involving the benzylthio group can produce various derivatives with modified properties.

Common Reagents and Conditions Used

  • Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled temperature conditions.

  • Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents such as ethanol.

  • Substitution: : Halogenating agents or nucleophiles under reflux conditions to facilitate the reaction.

Major Products Formed

  • Products from oxidation include sulfoxides and sulfones.

  • Reduction typically results in thiols or amines.

  • Substitution leads to a range of derivatives depending on the nature of the substituent.

Scientific Research Applications

Chemistry

  • The compound is studied for its potential as a precursor in the synthesis of more complex molecules.

  • Its unique structure makes it an interesting subject for studying reaction mechanisms and kinetics.

Biology

Medicine

  • Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.

Industry

  • Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

Molecular Targets and Pathways

  • The exact mechanism of action is often specific to the biological or chemical context in which the compound is used.

  • Typically involves the interaction with nucleophiles or electrophiles in the target environment.

Comparison with Similar Compounds

Unique Features

  • The incorporation of both benzylthio and thiophene groups in the pyrimidine core is unique, enhancing its chemical versatility and reactivity.

Similar Compounds

  • Other compounds with similar structures may include 5-(alkylthio)-pyrimido[4,5-d]pyrimidine derivatives or those with different substituents on the pyrimidine core.

The compound 5-(benzylthio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione stands out for its complex structure and versatile applications. Its study contributes to advancements in various scientific and industrial fields. What aspect fascinates you the most?

Properties

IUPAC Name

5-benzylsulfanyl-1,3-dimethyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S2/c1-22-16-14(18(24)23(2)19(22)25)17(27-11-12-7-4-3-5-8-12)21-15(20-16)13-9-6-10-26-13/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYWUPOWGPGJELT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC=CS3)SCC4=CC=CC=C4)C(=O)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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